molecular formula C9H6ClNOS B1347295 4-(4-Chlorophenyl)-2-hydroxythiazole CAS No. 2103-98-2

4-(4-Chlorophenyl)-2-hydroxythiazole

Cat. No. B1347295
CAS RN: 2103-98-2
M. Wt: 211.67 g/mol
InChI Key: XODFWCAVOQHJFC-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-hydroxythiazole is a chemical compound. However, there is limited information available about this specific compound1.



Synthesis Analysis

The synthesis of 4-(4-Chlorophenyl)-2-hydroxythiazole is not well-documented in the literature. However, the synthesis of similar compounds often involves the reaction of a chlorophenyl compound with a suitable thiazole derivative234.



Molecular Structure Analysis

The molecular structure of 4-(4-Chlorophenyl)-2-hydroxythiazole is not explicitly mentioned in the literature. However, similar compounds often exhibit planar structures with π–π interactions between aromatic rings


Scientific Research Applications

Corrosion Inhibition

Research has indicated that triazole derivatives, which share a structural resemblance to "4-(4-Chlorophenyl)-2-hydroxythiazole", have been extensively studied for their corrosion inhibition properties. These compounds, including 4H-1,2,4-triazole derivatives, have shown excellent inhibition efficiency for mild steel in acidic media. Their adsorption on metal surfaces follows the Langmuir adsorption isotherm, contributing to the protective layer formation against corrosion (Lagrenée et al., 2002); (Bentiss et al., 2007).

Molecular Sensing

A simple derivative, highlighting the utility of chlorophenyl-thiazole structures, has been synthesized for the ratiometric detection of anions like S2- and CN- in aqueous media. This application underlines the potential of such compounds in environmental monitoring and analytical chemistry (Bhattacharyya et al., 2020).

Biological Activities

Compounds derived from 4-(4-Chlorophenyl)-2-hydroxythiazole have been explored for their lipase and α-glucosidase inhibition properties, presenting a significant potential in the development of treatments for conditions related to enzyme dysregulation. This area of research demonstrates the chemical's relevance in medical and pharmaceutical sciences (Bekircan et al., 2015).

Antimicrobial and Antifungal Activities

Novel derivatives have shown promising antimicrobial and antifungal activities, suggesting the application of 4-(4-Chlorophenyl)-2-hydroxythiazole derivatives in developing new antimicrobial agents. This indicates the potential of these compounds in addressing the growing concern over antibiotic resistance (Plech et al., 2011).

properties

IUPAC Name

4-(4-chlorophenyl)-3H-1,3-thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNOS/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODFWCAVOQHJFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=O)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70288393
Record name 4-(4-Chlorophenyl)-1,3-thiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70288393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-2-hydroxythiazole

CAS RN

2103-98-2
Record name 2103-98-2
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Record name 4-(4-Chlorophenyl)-1,3-thiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70288393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Chlorophenyl)-2-hydroxythiazole
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Synthesis routes and methods

Procedure details

The compound (40)(10.9 mg, 52.2 mmol) was suspended in acetic acid (50 ml) and 50% sulfuric acid (15 ml) was added dropwise at 60° C. The mixture was heated under reflux for 2 hrs. After cooling, the reaction mixture added to ice (200 g). The precipitated crystals were collected by filtration, washed twice with water (200 ml) and dried under reduced pressure to give the title compound (10.1 g, 91%).
Name
compound ( 40 )
Quantity
10.9 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
91%

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